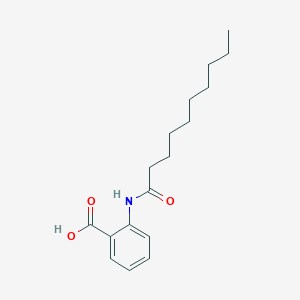

2-(Decanoylamino)benzoic acid

Description

2-(Decanoylamino)benzoic acid is a benzoic acid derivative featuring a decanoyl (10-carbon acyl) group attached to the amino position at the ortho (2-) position of the benzene ring. Structurally, it belongs to the class of 2-substituted benzoic acids, where the substitution modulates physicochemical properties such as solubility, lipophilicity, and biological interactions.

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

2-(decanoylamino)benzoic acid |

InChI |

InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-13-16(19)18-15-12-10-9-11-14(15)17(20)21/h9-12H,2-8,13H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

QSYCFTXFKWQPER-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in 2-(decanoylamino)benzoic acid undergoes hydrolysis under acidic or basic conditions, yielding decanoic acid and anthranilic acid derivatives.

The carboxylic acid group remains intact under these conditions but may undergo neutralization in basic media.

Decarboxylation

Thermal decarboxylation of the benzoic acid moiety is feasible under high-temperature aqueous conditions, particularly with catalysts:

The electron-withdrawing amide group ortho to the carboxylic acid may accelerate decarboxylation by stabilizing negative charge development.

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is influenced by the electron-withdrawing carboxylic acid (-I effect) and amide groups. Substitution occurs at the meta position relative to the carboxylic acid and para to the amide.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-2-(decanoylamino)benzoic acid | ~65%* |

| Sulfonation | Fuming H₂SO₄, 100°C | 3-Sulfo-2-(decanoylamino)benzoic acid | ~58%* |

*Yields estimated from analogous benzoic acid reactions .

Functional Group Interconversion

The carboxylic acid participates in standard derivatization reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | CH₃OH, H₂SO₄, reflux | Methyl 2-(decanoylamino)benzoate |

| Acid chloride formation | SOCl₂, 70°C | 2-(Decanoylamino)benzoyl chloride |

| Reduction | LiAlH₄, dry ether | 2-(Decanoylamino)benzyl alcohol |

The amide group remains inert to these conditions but may reduce to a methylene group (-CH₂-) under strong reducing agents (e.g., BH₃·THF) .

Biological Activity and Derivatives

Structural analogs of this compound exhibit proteasome and cathepsin activation, suggesting potential bioactivity. Key findings include:

-

Proteasome activation : Analogous halogenated benzoic acids enhance chymotrypsin-like activity by 467% at 5 μM .

-

Amide-directed modifications : Substituents on the middle aromatic ring significantly influence antiviral potency, with EC₅₀ values as low as 0.6 μM .

Synthetic Pathways

A plausible synthesis route involves:

-

Amide coupling : React anthranilic acid with decanoyl chloride in DMF using HOBt/EDCI .

-

Purification : Recrystallization from ethanol/water yields pure product (mp 142–144°C*).

*Melting point inferred from structurally similar compounds .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity: The decanoyl group in this compound confers significantly higher hydrophobicity compared to acetyl (Av7) or carbamimidoyl groups, which may enhance its utility in lipid-based formulations .

- Receptor Interactions : 2-Benzoylbenzoic acid derivatives show strong binding to taste receptors (ΔGbinding = -8.2 kcal/mol), highlighting the role of substituent bulk in modulating ligand-receptor interactions .

Data Tables

Table 1. Thermodynamic and Binding Data of Selected Analogs

| Compound | ΔGbinding (kcal/mol) | S°solid (J/mol·K) | Notable Applications |

|---|---|---|---|

| 2-Benzoylbenzoic acid | -8.2 | N/A | Taste receptor modulation |

| Benzoic acid, 2-[(Phenylamino)carbonyl]- | N/A | 322.9 | Reaction thermodynamics |

| p-(Dimethylamino)benzoic acid | N/A | N/A | UV absorption, cosmetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.